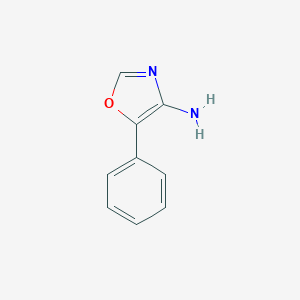
5-Phenyloxazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyloxazol-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
5-Phenyloxazol-4-amine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that certain derivatives exhibit significant antibacterial effects against various pathogens. For instance, modifications to the oxazole ring have resulted in compounds with enhanced activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9a | Staphylococcus aureus | 32 µg/mL |
| 9b | Staphylococcus epidermidis | 16 µg/mL |
| 9c | Escherichia coli | 64 µg/mL |
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives significantly inhibit lipoxygenase activity, which is crucial in inflammatory processes. For example, a derivative with a phenyl substitution showed an IC50 value of 41 µM against lipoxygenase .
Table 2: Inhibitory Activity of Selected Derivatives
| Compound | Lipoxygenase IC50 (µM) | Anti-inflammatory Activity |
|---|---|---|
| 4c | 41 | High |
| 4a | 55 | Moderate |
Fungicidal Applications
Recent research has highlighted the fungicidal potential of this compound derivatives. A study synthesized twelve pyrimidine carboxamide derivatives containing the oxazole moiety and tested their activity against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. Compounds like 5f exhibited IC50 values lower than commercial fungicides, indicating promising applications in agriculture .
Table 3: Fungicidal Activity of Pyrimidine Carboxamide Derivatives
| Compound | Target Fungus | IC50 (mg/L) |
|---|---|---|
| 5f | Sclerotinia sclerotiorum | 28.9 |
| 5g | Colletotrichum fragariae | 54.8 |
Antioxidant Properties
The antioxidant capabilities of this compound derivatives have been explored through various assays measuring lipid peroxidation inhibition. One study reported that certain derivatives inhibited lipid peroxidation significantly at concentrations as low as 10−3 M, showcasing their potential as therapeutic agents against oxidative stress-related conditions .
Table 4: Antioxidant Activity of Oxazole Derivatives
| Compound | Lipid Peroxidation Inhibition (%) at 10−3 M |
|---|---|
| E3 | 89 |
| Caffeine | 85 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activities of oxazole derivatives. Modifications such as adding methoxy groups have been shown to enhance antimicrobial potency significantly .
Table 5: SAR Insights on Functional Groups
| Modification | Effect on Activity |
|---|---|
| Addition of -OCH3 | Increased antibacterial activity |
| Substitution at C5 | Altered lipoxygenase inhibition |
Eigenschaften
CAS-Nummer |
124005-88-5 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
5-phenyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C9H8N2O/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H,10H2 |
InChI-Schlüssel |
CAHOGPPKWDJLNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)N |
Synonyme |
4-Oxazolamine, 5-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















